molecular formula C11H16N2O3S B7569165 2-[2-Methylpropyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]acetic acid

2-[2-Methylpropyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]acetic acid

Cat. No.: B7569165
M. Wt: 256.32 g/mol
InChI Key: RMXIURUMBXJLTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-Methylpropyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]acetic acid, also known as MP-TA, is a compound that has been of interest to researchers due to its potential applications in scientific research. This molecule is a thiazole derivative that has been synthesized and studied for its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[2-Methylpropyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]acetic acid is not fully understood. However, it has been suggested that it may act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress. Additionally, it has been suggested that this compound may modulate the activity of enzymes involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that this compound can protect cells from oxidative stress-induced damage. It has also been shown to have anti-inflammatory and neuroprotective effects. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-Methylpropyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]acetic acid in lab experiments is its antioxidant properties, which can protect cells from oxidative stress-induced damage. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-[2-Methylpropyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]acetic acid. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as cancer and cardiovascular disease. Finally, the development of new synthesis methods for this compound may improve its yield and purity, making it more accessible for research purposes.

Synthesis Methods

The synthesis of 2-[2-Methylpropyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]acetic acid involves the reaction of 2-methylpropylamine with 4-methyl-1,3-thiazole-5-carbonyl chloride. The resulting product is then treated with glycine to form the final compound, this compound. This method has been optimized to yield high purity and yield of this compound.

Scientific Research Applications

2-[2-Methylpropyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]acetic acid has been studied for its potential applications in scientific research. It has been found to have antioxidant properties and has been used in studies related to oxidative stress. Additionally, this compound has been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential as an anti-inflammatory agent.

Properties

IUPAC Name

2-[2-methylpropyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-7(2)4-13(5-9(14)15)11(16)10-8(3)12-6-17-10/h6-7H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXIURUMBXJLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N(CC(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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